molecular formula C14H20 B14382367 (2-Methylhept-6-EN-3-YL)benzene CAS No. 87984-55-2

(2-Methylhept-6-EN-3-YL)benzene

Katalognummer: B14382367
CAS-Nummer: 87984-55-2
Molekulargewicht: 188.31 g/mol
InChI-Schlüssel: ORGXVUGJHSNYDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylhept-6-EN-3-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 2-methylhept-6-en-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylhept-6-EN-3-YL)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-methylhept-6-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylhept-6-EN-3-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert the double bond in the 2-methylhept-6-en-3-yl group to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products may include 2-methylhept-6-en-3-ol, 2-methylhept-6-en-3-one, or 2-methylhept-6-enoic acid.

    Reduction: The major product is 2-methylheptane-3-ylbenzene.

    Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

(2-Methylhept-6-EN-3-YL)benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may be used in studies investigating the interactions of alkylbenzenes with biological membranes and proteins.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of (2-Methylhept-6-EN-3-YL)benzene involves its interaction with molecular targets through its benzene ring and alkyl side chain. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. Additionally, the double bond in the 2-methylhept-6-en-3-yl group can undergo reactions typical of alkenes, such as addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Toluene: Similar to (2-Methylhept-6-EN-3-YL)benzene but with a methyl group instead of a 2-methylhept-6-en-3-yl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

    Cumene: Features an isopropyl group attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of a longer alkyl chain with a double bond, which imparts distinct chemical reactivity and physical properties compared to simpler alkylbenzenes like toluene and ethylbenzene

Eigenschaften

CAS-Nummer

87984-55-2

Molekularformel

C14H20

Molekulargewicht

188.31 g/mol

IUPAC-Name

2-methylhept-6-en-3-ylbenzene

InChI

InChI=1S/C14H20/c1-4-5-11-14(12(2)3)13-9-7-6-8-10-13/h4,6-10,12,14H,1,5,11H2,2-3H3

InChI-Schlüssel

ORGXVUGJHSNYDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCC=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.